molecular formula C13H19NO2 B13535107 Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate

Cat. No.: B13535107
M. Wt: 221.29 g/mol
InChI Key: AUTFVNPUUPHELI-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a chiral α-amino ester derivative featuring a tert-butyl-substituted phenyl group at the α-carbon position. The compound’s structure includes a methyl ester group and an amino group attached to the same carbon, with the tert-butyl moiety providing steric bulk and lipophilicity. This structural framework is common in pharmaceutical intermediates and bioactive molecules, particularly in peptidomimetics and enzyme inhibitors.

Synthesis: The synthesis of this compound and its analogs often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction, followed by hydrogenation or hydrolysis steps. For example, analogous compounds like methyl 2-amino-2-(4-methoxyphenyl)acetate are synthesized using Na₂CO₃ and THF in coupling reactions with boronic acids . Chiral resolution or asymmetric synthesis methods, such as catalytic hydrogenation with Pd/C under pressure, are employed to achieve enantiomeric purity .

For instance, methyl 2-phenylacetoacetate serves as a reference standard in forensic analysis , and tert-butyl carbamate derivatives are common in peptide synthesis .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 2-amino-2-(4-tert-butylphenyl)acetate

InChI

InChI=1S/C13H19NO2/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11H,14H2,1-4H3

InChI Key

AUTFVNPUUPHELI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Direct Amination of Methyl 2-(4-(tert-butyl)phenyl)acetate

This method involves direct amination at the alpha position of methyl 2-(4-(tert-butyl)phenyl)acetate via nucleophilic substitution or reductive amination.

  • Starting Material: Methyl 2-(4-(tert-butyl)phenyl)acetate.
  • Amination Reagents: Ammonia, amines, or protected amine sources.
  • Conditions: Often performed under mild heating in polar solvents such as ethanol or methanol with catalysts or reducing agents.

Protection/Deprotection via Boc-Protected Intermediates

A widely used approach involves the use of tert-butoxycarbonyl (Boc) protection on the amino group to improve stability during synthesis and purification.

  • Step 1: Formation of Boc-protected this compound.
  • Step 2: Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid).
  • This method is favored for its ability to yield pure products and facilitate downstream functionalization.

Detailed Preparation Methods

Synthesis via Boc Protection and Deprotection

This method is adapted from procedures used for structurally similar compounds, such as methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, with modifications for the para-tert-butyl substituent.

Step Reagents & Conditions Description Yield (%) Notes
1 Methyl 2-(4-(tert-butyl)phenyl)acetate + Boc2O + base (e.g., triethylamine) in dichloromethane, 0°C to room temp Boc protection of amino group 85-90 Protects amino group, prevents side reactions
2 Boc-protected intermediate + trifluoroacetic acid (TFA) in dichloromethane, room temp Deprotection of Boc group 90-95 Yields free amino compound
  • Mechanism: The amino group is first protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, forming the Boc-protected amino ester. The Boc group is then removed by acid treatment, typically TFA, yielding the free amine.

  • Solvent Choice: Dichloromethane is preferred for its ability to dissolve both starting materials and reagents and to facilitate easy workup.

  • Temperature Control: Cooling during Boc protection minimizes side reactions; room temperature suffices for deprotection.

Reductive Amination Route

Another method involves reductive amination of methyl 2-(4-(tert-butyl)phenyl)acetate with ammonia or ammonium salts.

Step Reagents & Conditions Description Yield (%) Notes
1 Methyl 2-(4-(tert-butyl)phenyl)acetate + ammonia + reducing agent (e.g., sodium cyanoborohydride) in methanol, room temp Reductive amination 70-80 Direct introduction of amino group
2 Purification by crystallization or chromatography Isolation of product - Purity depends on reaction conditions
  • Mechanism: The aldehyde or ketone intermediate (formed in situ or preformed) reacts with ammonia to form an imine, which is then reduced to the amine.

  • Reducing Agents: Sodium cyanoborohydride is common due to its selectivity for imines over ketones/aldehydes.

  • Limitations: Requires careful control of pH and stoichiometry to avoid over-reduction or side reactions.

Representative Reaction Scheme

Methyl 2-(4-(tert-butyl)phenyl)acetate
       |
       |  + NH3 + NaBH3CN (Reductive Amination)
       v
this compound

Or via Boc protection:

This compound
       |
       | + Boc2O + Base (Protection)
       v
Boc-protected intermediate
       |
       | + TFA (Deprotection)
       v
this compound

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Typical Yield
Boc Protection/Deprotection Boc2O, Triethylamine, TFA 0°C to RT, DCM solvent High purity, stable intermediates Requires protection/deprotection steps 85-95%
Reductive Amination NH3, NaBH3CN Room temp, methanol Direct amination, fewer steps Sensitive to conditions, moderate yields 70-80%

Additional Notes

  • The para-tert-butyl group is generally introduced in the starting phenylacetate derivative, often via Friedel-Crafts alkylation or purchased as a commercial intermediate.

  • Protection of the amino group as Boc is a standard practice to avoid side reactions during esterification or amidation steps.

  • Purification typically involves recrystallization or column chromatography, depending on scale.

  • Analytical characterization includes ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Synthesis Highlights Applications/Findings
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate Not explicitly provided C₁₃H₁₉NO₂ 221.30 (calc.) tert-butyl substituent at para position; chiral α-amino ester Suzuki coupling, hydrogenation Pharmaceutical intermediate (inferred)
Methyl 2-amino-2-(4-hydroxyphenyl)acetate 43189-12-4 C₉H₁₁NO₃ 181.19 Hydroxyl group at para position; increased polarity Esterification of hydroxyl derivatives Antibiotic synthesis (e.g., β-lactams)
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride 390815-48-2 C₁₁H₁₁F₃NO₂·HCl 281.67 Electron-withdrawing CF₃ group; enhanced metabolic stability Boronic acid coupling, HCl salt formation Not explicitly stated
tert-Butyl 2-(4-aminophenyl)acetate 174579-31-8 C₁₂H₁₇NO₂ 207.27 Amino group at para position; tert-butyl ester Not detailed in evidence Peptide/protein modification
Methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate hydrochloride Not provided C₁₅H₂₄ClNO₃ 301.81 Alkoxy chain substituent; enantiomeric purity Chiral hydrogenation, column chromatography Potential CNS-targeting agents (inferred)

Key Structural and Functional Differences:

Electron-withdrawing groups (e.g., CF₃ in 390815-48-2) may increase resistance to enzymatic degradation but reduce solubility .

Synthetic Complexity :

  • Chiral analogs (e.g., (2R)-configured compounds) require asymmetric synthesis or resolution techniques, increasing production costs .
  • Suzuki-Miyaura couplings are versatile for aryl introduction but depend on boronic acid availability and catalyst efficiency (e.g., Pd(dppf)Cl₂ in dioxane/water systems) .

Biological Relevance :

  • Hydroxyl-containing analogs (e.g., 43189-12-4) are precursors to β-lactam antibiotics, highlighting the role of hydrogen-bonding groups in targeting bacterial enzymes .
  • Alkoxy-substituted derivatives (e.g., 2-methylpentyloxy in ) may exhibit improved blood-brain barrier penetration due to increased lipophilicity.

Research Findings:

  • Antioxidant Activity: tert-butylphenolic compounds (e.g., BHA analogs) inhibit enzymes like ornithine decarboxylase (ODC), suggesting that the tert-butyl group in the target compound could confer antioxidant or anti-inflammatory properties .
  • Crystallographic Data: tert-butyl esters like tert-butyl 2-methyl-2-(4-nitrophenyl)acetate exhibit defined monoclinic crystal structures (space group P21/c), aiding in solid-state characterization .

Biological Activity

Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate, also known as methyl 2-amino-2-(4-tert-butylphenyl)acetate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 225.30 g/mol
  • Hydrochloride Form : Enhances water solubility, making it suitable for biological applications.

The compound features a tert-butyl group attached to a phenyl ring, contributing to its hydrophobic character. The presence of an amino group allows for potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways.
  • Buffering Agent : Acts as a non-ionic organic buffering agent, maintaining pH stability in biological systems, which is crucial for cell culture applications where pH must be controlled within a specific range (6-8.5) .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest it may possess anti-tumor properties, similar to other compounds that interact with RAS signaling pathways .
  • Pharmacological Potential : Its structural similarity to known bioactive molecules suggests potential therapeutic applications in drug development .
  • Binding Affinity : Interaction studies indicate potential binding with various receptors and enzymes, which could lead to therapeutic benefits .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntitumorExhibited anti-tumor activity in xenograft mouse cancer models .
Enzyme InhibitionPotential inhibitor of key metabolic enzymes through hydrogen bonding .
Buffering PropertiesMaintains pH stability in biological systems .

Case Study: Interaction with GPR88 Receptors

A study explored the interaction of similar compounds with GPR88 receptors, highlighting the potential for this compound to influence neurochemical pathways. Compounds derived from similar scaffolds showed promise in reducing alcohol self-administration in animal models, suggesting that this compound could have implications for addiction treatment .

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